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Cbz-DL-Phe-DL-Arg-OMe.HCl

Cat. No.: B12113923
M. Wt: 506.0 g/mol
InChI Key: NTRMVHYAEGFZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Dipeptide Derivatives in Biochemical Research

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest form of peptides. researchgate.net While once considered mere degradation products or metabolic intermediates, they are now recognized for their diverse and significant biological activities. researchgate.netnih.gov Research has shown that dipeptide derivatives can exhibit a range of functions, including acting as antioxidants, antihypertensives, and even having roles in neurotransmission. researchgate.netamerigoscientific.comresearchgate.net

The study of dipeptides is crucial for understanding the fundamental structure-activity relationships that govern the function of larger proteins. novapublishers.com Their relatively simple structure makes them excellent models for investigating how sequence and chemical modifications influence biological activity. researchgate.net Furthermore, their low molecular weight and potential for oral bioavailability make them attractive candidates in drug discovery and development. researchgate.net

Significance of Protected Amino Acid Systems in Peptide Science

The chemical synthesis of peptides is a precise process that requires the selective formation of amide bonds between specific amino acids. bachem.com To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids must be temporarily masked using "protecting groups". researchgate.net This protection strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the two major methods for creating peptides in the laboratory. sigmaaldrich.comopenaccessjournals.com

A protected amino acid system involves blocking the α-amino group of one amino acid and the carboxyl group of another, allowing a specific peptide bond to form between them. bachem.com Additionally, reactive side chains of amino acids like arginine or lysine (B10760008) must also be protected. researchgate.net The choice of protecting groups is critical and is dictated by their stability under coupling conditions and the ease of their removal (deprotection) without damaging the newly formed peptide. researchgate.net The compatibility and orthogonality of these groups—meaning they can be removed under different conditions without affecting each other—are key to synthesizing complex peptides. researchgate.nettotal-synthesis.com

Overview of N-Benzyloxycarbonyl (Cbz) Protecting Group Applications in Peptide Synthesis

The N-Benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a historically significant and widely used protecting group for amines in peptide synthesis and general organic synthesis. bachem.comtotal-synthesis.comwikipedia.org Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its development marked the beginning of modern, controlled peptide chemistry. total-synthesis.comwikipedia.org

The Cbz group protects the amino group as a carbamate, rendering it less nucleophilic and preventing it from forming unwanted peptide bonds. total-synthesis.comwikipedia.org One of the key advantages of the Cbz group is its stability under a variety of conditions, including those that are basic or mildly acidic, making it compatible with other protecting groups like Boc and Fmoc. total-synthesis.com The removal of the Cbz group is typically achieved through hydrogenolysis (catalytic hydrogenation), a mild method that does not affect most other protecting groups, or by using strong acids. total-synthesis.comhighfine.com Although newer protecting groups have been developed, the Cbz group remains a staple in peptide synthesis, particularly in solution-phase methods. bachem.comnih.gov

Protecting GroupAbbreviationTypical Reagent for IntroductionCommon Deprotection Method
BenzyloxycarbonylCbz, ZBenzyl (B1604629) chloroformate (Cbz-Cl)Hydrogenolysis, Strong Acid (HBr)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (TFA)
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)

Rationale for Studying Phenylalanine-Arginine Dipeptide Scaffolds

The combination of phenylalanine (a hydrophobic, aromatic amino acid) and arginine (a positively charged, hydrophilic amino acid) creates an amphipathic dipeptide scaffold with interesting properties for biochemical investigation. Such structures are explored for a variety of reasons.

In medicinal chemistry, the Phenylalanine-Arginine (Phe-Arg) motif is a component of molecules designed as enzyme inhibitors. For instance, dipeptides like Cbz-D-Arg-D-Phe-OMe have been synthesized and studied for their potential to inhibit thrombin, an important enzyme in the blood coagulation cascade. openbiochemistryjournal.com The specific sequence and stereochemistry of the amino acids are crucial for the inhibitory activity.

Furthermore, Phe-Arg dipeptides are used as building blocks for creating novel biomaterials and drug delivery systems. researchgate.net The self-assembly properties of these peptides can be harnessed to form nanostructures like hydrogels or nanoparticles. researchgate.netacs.org These materials can serve as scaffolds for tissue engineering or as carriers for therapeutic agents, with the arginine residue often imparting pH-responsiveness or cell-penetrating capabilities. researchgate.netacs.org The study of simple, protected forms like Cbz-DL-Phe-DL-Arg-OMe.HCl provides fundamental data on the chemical and physical properties that govern the behavior of these more complex systems. mdpi.comcsic.esresearchgate.net For example, related Phe-Arg structures have been used to create cationic surfactants with antimicrobial properties. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClN5O5 B12113923 Cbz-DL-Phe-DL-Arg-OMe.HCl

Properties

Molecular Formula

C24H32ClN5O5

Molecular Weight

506.0 g/mol

IUPAC Name

methyl 5-(diaminomethylideneamino)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride

InChI

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H

InChI Key

NTRMVHYAEGFZNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Enzymatic and Biochemical Investigations of Cbz Dl Phe Dl Arg Ome.hcl

Exploration of Enzyme-Substrate Interactions

The specific arrangement of amino acids and protecting groups in Cbz-DL-Phe-DL-Arg-OMe.HCl dictates its interaction with different enzymes.

Activity with Cysteine Proteases (e.g., Papain, Cruzain, Cathepsins)

Cysteine proteases, such as papain, cruzain, and various cathepsins, are characterized by a cysteine residue in their active site. Their substrate specificity is often directed towards peptides with hydrophobic or basic residues at the P1 and P2 positions (the amino acids on the N-terminal side of the cleaved bond).

Studies on related Cbz-protected dipeptides demonstrate significant interactions with this class of enzymes. For instance, Cbz-Phe-Arg-AMC is recognized as an optimal substrate for cruzain, the major cysteine protease of Trypanosoma cruzi, exhibiting a high specificity constant (kcat/Km). nih.gov The enzyme displays a strong preference for substrates with a hydrophobic P2 residue like phenylalanine. nih.gov Similarly, peptidomimetic inhibitors based on a Cbz-Phe-Phe scaffold have been developed as potent inhibitors of cruzain. nih.gov

Human cathepsins, which are homologous to cruzain, also show activity towards such peptides. nih.gov Cathepsin L, for example, is potently inhibited by the dipeptide aldehyde Cbz-Phe-Phe-CHO. nih.gov The substrate specificity of papain-like proteases often involves a preference for P2-Phe/Arg and P1-Arg sequences, suggesting that this compound would be a relevant substrate for investigating the kinetics of this enzyme family. mdpi.com The industrial serine protease Alcalase and the cysteine protease papain have been used for the synthesis of C-terminal anilides from N-Cbz-protected amino acids, indicating their ability to recognize and act upon Cbz-protected structures. acs.org

Table 1: Kinetic Parameters of Related Substrates with Cysteine Proteases Note: Data for the specific compound this compound is not available. This table presents data for analogous compounds to illustrate typical interactions.

Enzyme Substrate Km (μM) kcat (s-1) kcat/Km (μM-1s-1)
Cruzain Cbz-Phe-Arg-AMC Value not specified Value not specified 11

This table is interactive. Users can sort and filter the data based on the provided columns.

Activity with Aminopeptidases (e.g., Dipeptidyl Peptidase III)

Dipeptidyl peptidase III (DPP III) is an enkephalin-degrading enzyme that cleaves dipeptides from the N-terminus of its substrates. nih.gov Research has identified DPP III activity in human neutrophils, where it acts on peptide substrates. nih.gov The primary mode of action of DPP III involves sequential cleavage from the amino terminus, which means its activity on N-terminally blocked peptides like this compound would be limited unless the Cbz group is first removed. However, if the Cbz group were removed, the resulting Phe-Arg-OMe could potentially serve as a substrate for aminopeptidases.

Activity with Angiotensin I-Converting Enzyme (ACE)

Angiotensin I-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system that cleaves C-terminal dipeptides from its substrates, most notably converting angiotensin I to angiotensin II. nih.govmdpi.com The active site of ACE has subsites (S1, S1', S2') that interact with the P1, P1', and P2' residues of the substrate. researchgate.net ACE typically shows a preference for substrates with hydrophobic amino acids at the C-terminus. mdpi.com

While direct kinetic data for this compound with ACE is not prominently documented, the general mechanism of ACE involves binding to the C-terminal end of a peptide. The presence of the C-terminal methyl ester on this compound, instead of a free carboxyl group, would significantly alter its interaction with ACE, as the carboxylate is crucial for binding to the catalytic zinc ion in the active site. Therefore, it is expected to be a poor substrate or an inhibitor rather than a substrate that is readily hydrolyzed.

General Enzymatic Hydrolysis and Metabolism of Cbz-Protected Peptides

The N-carbobenzyloxy (Cbz or Z) group is a common protecting group in peptide synthesis. rsc.org Its removal is a critical step and can be achieved enzymatically. rsc.orgpnas.org Specific enzymes, known as Cbz-deprotecting enzymes or Cbz-ases, have been isolated from organisms like Sphingomonas paucimobilis and Burkholderia phenazinium. rsc.orgresearchgate.net These enzymes can selectively hydrolyze the Cbz group to release the free amine, benzyl (B1604629) alcohol, and carbon dioxide. rsc.org

Substrate Specificity Profiling

Substrate specificity profiling aims to determine the preferred amino acid sequences that an enzyme will cleave. Using libraries of synthetic peptides, researchers can identify the optimal residues for each subsite of the enzyme's active site.

Identification of Preferred Scissile Bonds

The scissile bond is the specific peptide bond that is cleaved by a protease. For this compound, the primary potential scissile bond for endopeptidases is the amide bond between the phenylalanine (Phe) and arginine (Arg) residues.

For a protease like trypsin, which exhibits high specificity for cleaving peptide chains on the C-terminal side of basic amino acid residues like arginine or lysine (B10760008), hydrolysis would not occur at the Phe-Arg bond. Instead, trypsin-like enzymes could potentially cleave after the arginine residue if it were part of a longer peptide chain. However, given the structure of this dipeptide, enzymes like cruzain and cathepsins are more relevant. For these cysteine proteases, the Phe-Arg linkage is the target. The P2 subsite of the enzyme would accommodate the Phenylalanine residue, while the P1 subsite would bind the Arginine residue. The bond between them would be positioned at the catalytic site for hydrolysis.

The nomenclature for protease-substrate interactions designates the residues N-terminal to the scissile bond as P2, P1 and those C-terminal as P1', P2', etc. diva-portal.org For the cleavage of the Phe-Arg bond in this compound:

P2 residue: Phenylalanine (Phe)

P1 residue: Arginine (Arg)

Scissile Bond: The peptide bond between Phe and Arg

P1' position: Occupied by the methyl ester group (-OMe)

Studies on cruzain have shown a strong preference for hydrophobic residues like Phenylalanine at the P2 position and a basic residue like Arginine at the P1 position, making the Phe-Arg bond the preferred scissile bond for this enzyme. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound N/A
Cbz-Phe-Arg-AMC Z-FR-AMC
Cbz-Phe-Phe-CHO N/A
Cbz-D-Arg-D-Phe-OMe N/A
Angiotensin I N/A
Angiotensin II N/A
Papain N/A
Cruzain N/A
Cathepsin L N/A
Dipeptidyl Peptidase III DPP III
Angiotensin I-Converting Enzyme ACE
Alcalase N/A

Influence of P1 and P1' Residues on Enzymatic Specificity

The interaction between a protease and its substrate is highly specific, largely dictated by the amino acid residues of the substrate that fit into the enzyme's binding pockets, known as subsites. According to the nomenclature established by Schechter and Berger, the substrate residues are labeled P1, P2, P3, etc., moving N-terminal from the scissile bond, and P1', P2', P3', etc., moving C-terminal. expasy.org

In the context of this compound, the P1 residue is Arginine (Arg) . This is a critical determinant for cleavage by trypsin-like serine proteases. These enzymes, such as trypsin itself, possess a deep S1 binding pocket containing a negatively charged aspartic acid residue (Asp189 in trypsin) at its base. nih.gov This creates a strong electrostatic attraction for the positively charged side chain of arginine, making it a preferred P1 residue. nih.govresearchgate.net Clostripain is another protease that shows a strong preference for arginine at the P1 position. expasy.org

Stereospecificity in Enzymatic Recognition of Peptide Substrates

Enzymes are inherently chiral and thus exhibit a high degree of stereospecificity, typically recognizing and processing only one stereoisomer of a substrate. rsc.org Natural proteins are composed almost exclusively of L-amino acids, and consequently, proteases have evolved to be highly specific for substrates containing L-amino acids. rsc.orgresearchgate.netnih.gov

The compound this compound is a diastereomeric mixture, meaning it contains both L- and D-isomers of phenylalanine (at the P2 position) and arginine (at the P1 position). The presence of a D-amino acid, particularly at the crucial P1 position, can dramatically affect enzyme interaction. Most proteases show limited to no reactivity towards peptides with a D-amino acid at the P1 position. rsc.orgnih.govacs.org This is because the spatial arrangement of the D-isomer's side chain and backbone does not fit correctly into the precisely shaped S1 binding pocket, preventing the proper alignment required for catalysis. nih.gov

Therefore, for a trypsin-like enzyme, the primary substrate within the this compound mixture would be the Cbz-L-Phe-L-Arg-OMe isomer. The diastereomer containing D-Arginine at the P1 position (e.g., Cbz-L-Phe-D-Arg-OMe) would likely not be hydrolyzed and could instead act as an inhibitor by occupying the active site. researchgate.net While the stereochemistry at the P2 position (Phe) is also a factor, the P1 residue's configuration is generally the most critical determinant of substrate viability. nih.gov The incorporation of D-amino acids is a known strategy to increase the biostability of peptides by making them resistant to degradation by endogenous proteases. nih.govacs.org

Enzyme Inhibition Studies

Molecules that bind to an enzyme and reduce its activity are known as inhibitors. wikipedia.org The diastereomeric nature of this compound makes its components, particularly those with D-amino acids, potential enzyme inhibitors. For example, a peptide containing D-Arg at the P1 position might bind to the active site of a trypsin-like enzyme but not be cleaved, thereby blocking the substrate (e.g., Cbz-L-Phe-L-Arg-OMe) from binding. This is a form of competitive inhibition. libretexts.orglibretexts.org

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are performed to elucidate the mechanism of inhibition. By measuring reaction rates at various substrate and inhibitor concentrations, one can determine key parameters like the Michaelis constant (K_m) and maximum velocity (V_max). In competitive inhibition , the inhibitor binds only to the free enzyme at the active site. This increases the apparent K_m (the substrate concentration needed to reach half V_max) because more substrate is needed to outcompete the inhibitor, but the V_max remains unchanged. portlandpress.com In non-competitive inhibition , the inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the V_max but does not affect the K_m. libretexts.org These distinct changes in kinetic parameters, often visualized using plots like the Lineweaver-Burk or Dixon plots, allow for the characterization of the inhibitor's mode of action. researchgate.net

Characterization of Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibition can be classified as either reversible or irreversible. byjus.com

Reversible inhibition involves the inhibitor binding to the enzyme through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and ionic bonds. wikipedia.orgbyjus.com The inhibitor can be removed by methods like dilution or dialysis, which restores enzyme activity. wikipedia.org Competitive and non-competitive inhibition are types of reversible inhibition. libretexts.org Given that peptide analogs like the D-isomer of this compound would bind through these weaker interactions, they are expected to be reversible inhibitors.

Irreversible inhibition occurs when the inhibitor forms a strong, covalent bond with the enzyme, permanently inactivating it. libretexts.orgnumberanalytics.com This type of inhibitor often contains a reactive functional group that forms a covalent adduct with an amino acid residue in the enzyme's active site. numberanalytics.com Distinguishing between these two mechanisms can be achieved through experiments like dialysis; if enzyme activity is recovered after the inhibitor is dialyzed away, the inhibition is reversible. wikipedia.org

Determination of Inhibition Potency (IC50, Ki values)

The potency of an enzyme inhibitor is quantified using two key metrics: the IC50 and the Ki.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under a specific set of experimental conditions. researchgate.net It is a practical and common measure of inhibitor effectiveness but is dependent on the substrate concentration used in the assay. nih.govacs.org

Ki (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. researchgate.net It reflects the intrinsic binding affinity between the inhibitor and the enzyme and is independent of substrate concentration. nih.gov A lower Ki value signifies a higher affinity and a more potent inhibitor. acs.org The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the enzyme's K_m for that substrate. researchgate.netacs.org

The table below shows hypothetical data illustrating how these values might be presented for different inhibitors of a specific protease.

InhibitorType of InhibitionIC50 (µM)Ki (µM)
Compound ACompetitive102.5
Compound BNon-competitive55.0
Cbz-L-Phe-D-Arg-OMeCompetitive256.2

This table contains illustrative data and is not based on experimental results for this compound.

Investigating the Role of the Cbz Group in Enzymatic Modulation

The N-terminal blocking group of a peptide substrate, in this case, the carbobenzoxy (Cbz) group , is not merely a protecting group but an active participant in the enzyme-substrate interaction. The Cbz group is a bulky and hydrophobic moiety. ucsb.edu This hydrophobicity allows it to interact favorably with non-polar S-subsites (e.g., S2, S3, or S4) on the surface of the protease, which are often hydrophobic pockets themselves.

Stereochemical Considerations in the Research of Cbz Dl Phe Dl Arg Ome.hcl

Fundamental Concepts of Chirality in Amino Acids and Peptides

Chirality is a fundamental property of most amino acids, referring to their existence as two non-superimposable mirror images, or enantiomers. jpt.com This "handedness" arises from the tetrahedral arrangement of four different groups (an amino group, a carboxyl group, a hydrogen atom, and a variable R-group) around the alpha-carbon. jpt.com These enantiomers are designated as L (levorotatory) or D (dextrorotatory). libretexts.orgnih.gov

Impact of DL-Configuration on Peptide Synthesis Outcomes

The synthesis of peptides using racemic (DL) amino acid starting materials inherently leads to a mixture of stereoisomers. uni-giessen.de For a dipeptide like Cbz-DL-Phe-DL-Arg-OMe.HCl, the coupling of DL-Phenylalanine with DL-Arginine produces four different products: L-L, D-D, L-D, and D-L diastereomers, with the L-L and D-D pair being enantiomers, and the L-D and D-L pair also being enantiomers. uni-giessen.denih.gov

A significant challenge in peptide synthesis is the prevention of racemization, the unintended conversion of a pure L- or D-amino acid into a mixture of both enantiomers during the chemical reactions. highfine.comnih.gov This loss of chiral integrity can occur at several stages, but particularly during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation. highfine.comacs.orgmdpi.com The activation process can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. nih.govmdpi.com

Several factors influence the degree of racemization, including:

Coupling Reagents : The choice of coupling reagent can significantly affect the extent of racemization. nih.gov

Additives : Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used to suppress racemization by forming reactive intermediates that are less prone to it. highfine.com

Base and Solvent : The type and amount of base used, as well as the polarity of the solvent, can also play a role in the rate of racemization. highfine.comnih.govmdpi.com

Controlling these factors is critical for synthesizing stereochemically pure peptides. However, in the case of this compound, the intention is to produce a stereoisomeric mixture, though unintended racemization can still alter the expected ratios of the final products.

Stereospecificity of Enzyme Interactions with DL-Peptides

Enzymes are highly specific catalysts, and this specificity extends to the stereochemistry of their substrates. jpt.comyoutube.com This stereospecificity is a critical factor in the biological activity and metabolic fate of peptides.

The vast majority of enzymes in higher organisms, particularly proteases that cleave peptide bonds, are stereospecific for peptides composed of L-amino acids. jpt.comnih.gov The active site of an enzyme is a chiral environment, which allows it to distinguish between L- and D-enantiomers, much like a hand fits into a specific glove. jpt.com As a result, peptides containing D-amino acid residues are often poor substrates for these enzymes. portlandpress.com

For instance, studies on the intestinal absorption and hydrolysis of dipeptide stereoisomers have shown that L-L peptides are hydrolyzed and absorbed much more rapidly than their D-D or D-L counterparts. portlandpress.com However, some microorganisms produce D-stereospecific enzymes, such as D-aminopeptidases or peptidases from Streptomyces species, which can recognize and act on peptides containing D-amino acids. nih.govkoreascience.krasm.org There are also enzymes like D-amino acid oxidase (DAO) in mammals that specifically catalyze the oxidative deamination of D-amino acids, playing a role in their metabolism. acs.orgnih.gov

A direct consequence of enzymatic stereospecificity is the enhanced stability of peptides containing D-amino acids in biological systems. jpt.com Peptides made entirely of L-amino acids are generally susceptible to rapid degradation by proteases. portlandpress.comnih.gov The incorporation of one or more D-amino acids can render a peptide highly resistant to proteolysis. jpt.comportlandpress.com

This principle is strategically used in the development of therapeutic peptides to increase their in vivo half-life and bioavailability. jpt.com A peptide like Cbz-L-Phe-L-Arg-OMe would be expected to be readily cleaved by proteases that recognize the L-Phe-L-Arg sequence. In contrast, the Cbz-D-Phe-D-Arg-OMe, Cbz-L-Phe-D-Arg-OMe, and Cbz-D-Phe-L-Arg-OMe stereoisomers present in the this compound mixture would exhibit significantly greater resistance to enzymatic degradation. portlandpress.comfrontiersin.org This differential stability is a key characteristic of DL-peptide mixtures.

Table 2: Hypothetical Relative Degradation Rates of Phe-Arg Stereoisomers by a Typical L-Specific Protease

Stereoisomer Expected Susceptibility to L-Specific Protease Relative Stability
L-Phe-L-Arg High Low
D-Phe-D-Arg Very Low Very High
L-Phe-D-Arg Very Low Very High
D-Phe-L-Arg Very Low Very High

Methodologies for Chiral Analysis in Synthetic Peptide Systems

Given that a compound like this compound is a mixture of stereoisomers, analytical methods capable of separating and quantifying these isomers are essential for its characterization. nih.gov The determination of chiral purity is critical for quality control in synthetic peptides. nih.govresearchgate.net

Several powerful techniques are employed for the chiral analysis of amino acids and peptides:

High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique. Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comchromatographyonline.comphenomenex.com Polysaccharide-based CSPs are common for this purpose. mdpi.comphenomenex.com Alternatively, the peptide can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. mdpi.com

Gas Chromatography (GC) : For GC analysis, amino acids or small peptides must first be converted into volatile derivatives. uni-giessen.denih.gov Separation is then performed on a chiral column. This method is highly sensitive and effective for analyzing the stereoisomeric composition of dipeptides. nih.gov

Capillary Electrophoresis (CE) : CE offers high separation efficiency and requires only small sample volumes. Chiral selectors, such as cyclodextrins, are added to the buffer to enable the separation of enantiomers. acs.orgnih.gov This technique has been successfully used to separate all eight optical isomers of a tripeptide in a single run. nih.gov

Mass Spectrometry (MS) : MS is often coupled with separation techniques like HPLC or GC (e.g., HPLC-MS/MS) for definitive identification and quantification of the separated isomers. nih.govresearchgate.netmdpi.com Using deuterated acid for peptide hydrolysis allows for correction of any racemization that might occur during the sample preparation step itself. nih.gov

Table 3: Overview of Chiral Analysis Methodologies for Peptides

Technique Principle of Chiral Separation Common Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). Direct separation of enantiomers and diastereomers of peptides and derivatized amino acids. nih.govchromatographyonline.com
GC-MS Separation of volatile chiral derivatives on a chiral capillary column. Analysis of amino acid composition after peptide hydrolysis and derivatization. uni-giessen.denih.gov
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector in the buffer. High-resolution separation of peptide and amino acid isomers. acs.orgnih.gov
LC-MS/MS Combines HPLC separation with mass spectrometric detection for high selectivity and sensitivity. Quantitative analysis of chiral impurities in pharmaceutical-grade peptides. nih.govresearchgate.net

Molecular Modeling and Rational Design Approaches for Cbz Dl Phe Dl Arg Ome.hcl

Computational Approaches in Peptide Research and Design

Computational methods have become indispensable in peptide drug discovery, offering a rapid and cost-effective means to predict and analyze the behavior of peptides at a molecular level. nih.gov These approaches encompass a wide range of techniques, from quantum mechanics (QM) to molecular dynamics (MD) simulations, each providing unique insights into peptide structure, conformation, and interaction with biological targets. bohrium.com For instance, computational tools can predict the three-dimensional structures of peptides, which is crucial for understanding their function. uw.edu

Recent advancements in computational strategies have enabled the design of peptides with specific shapes and high accuracy, moving beyond the limitations of screening large, randomly generated libraries. uw.edu Machine learning algorithms are also being integrated into these workflows to more accurately predict the therapeutic potential of peptide candidates. nih.gov These in silico methods allow for the systematic identification of key structural features that influence a peptide's biological activity, providing a solid foundation for rational drug design. researchgate.netcreative-peptides.com The use of computational design can significantly shorten the drug development timeline by filtering out less promising candidates early in the process. tandfonline.com

Molecular Docking Simulations of Dipeptide-Enzyme Complexes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, a dipeptide like Cbz-DL-Phe-DL-Arg-OMe.HCl to its target enzyme. acs.orgnih.gov This method is instrumental in understanding the structure-activity relationship of peptides by simulating their interaction at the active site of a protein. acs.org Docking studies can elucidate the binding modes and intermolecular interactions that are critical for the biological activity of the dipeptide. researchgate.netgenscript.commdpi.com

Molecular docking simulations provide detailed information about the specific interactions between a dipeptide and its target enzyme. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govaalto.fi For example, a docking study might reveal that the carboxybenzyl (Cbz) group of the dipeptide forms a key hydrophobic interaction with a specific pocket in the enzyme's active site, while the arginine residue forms hydrogen bonds with acidic residues of the enzyme. researchgate.net The stability of the dipeptide-enzyme complex is largely determined by the sum of these interactions. nih.gov Understanding these binding modes is crucial for designing modifications to the dipeptide that could enhance its binding affinity and specificity. researchgate.net

Below is a hypothetical interactive data table illustrating the types of intermolecular interactions that could be identified through molecular docking of this compound with a target enzyme.

Dipeptide MoietyEnzyme ResidueInteraction TypePredicted Distance (Å)
Cbz groupLeucine 89Hydrophobic3.8
PhenylalanineTyrosine 151π-π Stacking4.5
ArginineAspartate 189Hydrogen Bond2.9
ArginineAspartate 189Salt Bridge3.1
MethylesterSerine 195Hydrogen Bond3.0

Note: This data is illustrative and intended to represent the type of information obtained from molecular docking studies.

Enzyme active sites are often composed of several sub-pockets that accommodate different parts of a substrate or inhibitor. mdpi.com Molecular docking and other computational methods are used to identify and characterize these pockets, often labeled S1, S2, S3, etc., based on their interaction with the corresponding amino acid residues of the peptide (P1, P2, P3). mdpi.comresearchgate.net For a dipeptide like this compound, the phenylalanine residue would likely occupy the S2 pocket and the arginine residue the S1 pocket of a protease, for instance. The Cbz group might extend into the S3 pocket. The characterization of these pockets involves analyzing their size, shape, and physicochemical properties (hydrophobicity, charge distribution). mdpi.com This information is vital for designing inhibitors that can effectively block the active site and inhibit enzyme activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. creative-peptides.comnih.gov For peptides like this compound, SAR studies provide critical insights into which parts of the molecule are essential for its function. mdpi.com

Positional scanning is a powerful technique used in SAR studies to determine the importance of each amino acid residue at a specific position within a peptide. proteogenix.science This involves creating a library of peptides where each amino acid at a particular position is systematically replaced with other amino acids. proteogenix.science The biological activity of each variant is then tested to identify which substitutions are tolerated, which enhance activity, and which diminish it. genscript.com For this compound, a positional scan could involve replacing the Phenylalanine or Arginine with other natural or unnatural amino acids to probe the requirements of the S2 and S1 pockets of the target enzyme, respectively. researchgate.net Another common strategy is alanine (B10760859) scanning, where residues are systematically replaced by alanine to determine their contribution to binding and activity. genscript.comrsc.org

The following interactive table provides a hypothetical example of a positional scanning study on the P2 position (Phenylalanine) of a dipeptide inhibitor.

P2 ResidueRelative Activity (%)Interpretation
Phenylalanine (Phe)100Original residue
Tyrosine (Tyr)120Hydroxyl group enhances binding
Tryptophan (Trp)90Larger aromatic ring is tolerated
Leucine (Leu)40Aliphatic side chain reduces activity
Alanine (Ala)10Small side chain significantly reduces activity
Aspartic Acid (Asp)5Charged residue is detrimental to binding

Note: This data is illustrative and for demonstration purposes only.

Furthermore, the aromatic ring of the Cbz group can participate in favorable hydrophobic and π-π stacking interactions with residues in the enzyme's active site, further enhancing binding affinity. researchgate.net The presence and nature of the N-terminal protecting group are therefore critical considerations in the rational design of peptide-based inhibitors. researchgate.net

Compound Names Table

AbbreviationFull Name
This compoundCarboxybenzyl-DL-Phenylalanyl-DL-Arginine methyl ester hydrochloride
H-Phe-OMe.HClPhenylalanine methyl ester hydrochloride
H-Phe(3,4-diCl)-OMe HCl3,4-Dichloro-L-phenylalanine methyl ester hydrochloride
N-Me-DL-Phe-OMe · HClN-Methyl-DL-phenylalanine methyl ester hydrochloride

Role of Phenylalanine and Arginine Side Chains in Molecular Recognition and Activity

The biological activity of peptide-based molecules is intrinsically linked to the physicochemical properties of their constituent amino acid side chains. In this compound, the phenylalanine and arginine residues are the primary determinants of its molecular recognition profile.

The phenylalanine side chain, with its bulky and hydrophobic benzyl (B1604629) group, plays a crucial role in substrate recognition for many enzymes. nih.gov Its aromatic nature facilitates non-covalent interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues within an enzyme's binding pocket. thermofisher.com In the context of proteases like chymotrypsin, the specificity pocket is often a hydrophobic cleft that accommodates the phenyl ring of phenylalanine, positioning the scissile peptide bond for catalysis. youtube.com Therefore, the DL-Phe residue in the compound likely serves to anchor the molecule within a hydrophobic subsite of its target enzyme.

The arginine side chain is distinguished by its guanidinium (B1211019) group, which is protonated and positively charged at physiological pH. This feature enables strong electrostatic interactions, including salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in an enzyme's active site. pnas.org Furthermore, the planar guanidinium group can engage in multiple hydrogen bonds, acting as a hydrogen bond donor. missouri.edu The arginine side chain is also known to interact favorably with non-polar aromatic and aliphatic side chains. peptide.com In many serine proteases, such as trypsin, the P1 position of the substrate is often an arginine or lysine (B10760008), with the positively charged side chain fitting into a deep, negatively charged specificity pocket. nih.govyoutube.com Consequently, the DL-Arg residue in this compound is likely critical for binding to a complementary pocket on the target enzyme, contributing significantly to the binding affinity and specificity.

The combination of a hydrophobic, aromatic residue (Phe) and a positively charged, hydrophilic residue (Arg) suggests that this compound is designed to interact with an enzyme active site that has distinct and complementary hydrophobic and charged regions.

FeaturePhenylalanine Side ChainArginine Side Chain
Structure Benzyl group3-carbon aliphatic chain ending in a guanidinium group
Physicochemical Property Hydrophobic, AromaticHydrophilic, Positively charged
Primary Interactions Hydrophobic interactions, π-π stacking, van der Waals forcesElectrostatic interactions (salt bridges), Hydrogen bonding
Typical Recognition Site Hydrophobic pockets in enzyme active sitesNegatively charged pockets in enzyme active sites

Rational Design Principles for Peptide-Based Enzyme Modulators and Peptidomimetics

The design of peptide-based enzyme modulators and peptidomimetics like this compound is guided by several key principles aimed at enhancing their therapeutic potential by improving stability, bioavailability, and target affinity.

A primary strategy in peptidomimetic design is the introduction of non-natural amino acids , such as the D-amino acids present in this compound. Peptides composed of L-amino acids are readily degraded by proteases in the body. The incorporation of D-amino acids renders the peptide bonds resistant to proteolytic cleavage, thereby increasing the molecule's in vivo half-life and bioavailability. nih.govmdpi.comnih.gov Furthermore, the altered stereochemistry can induce specific conformational constraints on the peptide backbone, which may lead to a more favorable binding conformation for the target enzyme. acs.org

The use of protecting groups is another fundamental aspect of rational design. The N-terminal Cbz (benzyloxycarbonyl) group and the C-terminal methyl ester (OMe) in this compound serve multiple purposes. The Cbz group, a common amine protecting group in peptide synthesis, is a bulky, hydrophobic moiety. organic-chemistry.orgwikipedia.org In the final molecule, it can contribute to binding by occupying a hydrophobic pocket in the enzyme's active site and can also prevent degradation by aminopeptidases. The C-terminal methyl ester neutralizes the negative charge of the carboxylic acid, which can be advantageous for cell permeability and for interacting with specific subsites of the target enzyme that may not favor a charged C-terminus. nih.govmdpi.com

Design PrincipleApplication in this compoundRationale
Incorporation of D-Amino Acids Presence of DL-Phenylalanine and DL-ArginineIncreased resistance to proteolytic degradation, enhanced stability, and potentially improved binding affinity through conformational constraint. nih.govmdpi.comnih.gov
N-Terminal Modification Cbz (benzyloxycarbonyl) groupPrevents degradation by aminopeptidases and can participate in hydrophobic interactions within the enzyme's binding site. organic-chemistry.orgwikipedia.org
C-Terminal Modification Methyl ester (OMe)Neutralizes the carboxylate charge, potentially improving cell permeability and binding to specific enzyme subsites. nih.govmdpi.com
Substrate Mimicry Dipeptide structure with Phe and Arg residuesTargets enzymes that recognize and bind peptides containing these specific amino acids, such as certain proteases. nih.govyoutube.com

Mechanistic Studies of Peptide Derivatives in Biological Systems

Cellular Uptake Mechanisms of Peptide Derivatives

The entry of peptide derivatives such as Cbz-DL-Phe-DL-Arg-OMe.HCl into cells is a critical first step for their biological activity. Several mechanisms can mediate the cellular uptake of dipeptides and their derivatives, including transporter-mediated processes and endocytosis. The physicochemical properties of the peptide derivative, such as charge, lipophilicity, and stereochemistry, play a significant role in determining the predominant uptake pathway. The presence of the N-terminal Cbz group and the C-terminal methyl ester in this compound likely increases its lipophilicity, which may influence its mode of cellular entry.

A primary route for the cellular uptake of di- and tripeptides is through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2. nih.gov These transporters are expressed in various tissues, including the intestine, kidneys, and brain. PepT1, found predominantly in the apical membrane of intestinal epithelial cells, is a high-capacity, low-affinity transporter, while PepT2, located in the kidneys and other tissues, is a low-capacity, high-affinity transporter.

The affinity of dipeptide derivatives for these transporters is influenced by their structure. Studies have shown that modifications to the N- and C-termini can affect recognition and transport by PepT1 and PepT2. For instance, the presence of a bulky N-terminal protecting group like the Cbz group may sterically hinder the binding of the dipeptide to the transporter. However, some studies suggest that certain modified dipeptides can still be substrates for these transporters. The presence of dipeptides in the cellular environment has been shown to stimulate their own transport by increasing the membrane population of PepT1, a mechanism that involves increased expression of the gene encoding the transporter. nih.gov

The uptake of dipeptides can also be influenced by other cellular transport systems. For example, the absorption of dipeptides by PepT1 in intestinal Caco-2 cells can enhance the apical uptake of free cationic and neutral amino acids through other transport systems. researchgate.net

Peptide transporters often exhibit stereoselectivity, preferentially transporting peptides composed of L-amino acids over those containing D-amino acids. nih.gov Studies with various dipeptides have demonstrated that those with L-isomers at both positions are generally transported more efficiently than those with D-isomers. nih.gov For instance, research on the intestinal absorption of stereoisomers of dipeptides in rats has provided insights into this selectivity. nih.gov

Given that this compound is a mixture of stereoisomers (L-Phe-L-Arg, D-Phe-D-Arg, L-Phe-D-Arg, and D-Phe-L-Arg), its transport is likely to be complex. The L-L isomer would be the preferred substrate for peptide transporters, while the presence of D-amino acids in the other isomers would likely reduce their affinity for these transporters. nih.govnih.gov However, some dipeptides containing D-amino acids can still be transported, albeit at a lower rate. nih.gov The resistance of D-amino acid-containing peptides to enzymatic degradation can lead to their accumulation within cells. nih.gov

Beyond transporter-mediated uptake, other mechanisms such as dynamin-based endocytosis and macropinocytosis have been identified for the cellular uptake of certain D-peptide derivatives. nih.govnih.gov

Intracellular Processing and Stability of Peptide Derivatives

Once inside the cell, peptide derivatives like this compound are subject to metabolic processes that can alter their structure and biological activity. The stability of the peptide bond, as well as the protecting groups, determines the intracellular fate of the molecule.

The intracellular environment contains a variety of peptidases and esterases that can hydrolyze peptide derivatives. The methyl ester of this compound is susceptible to hydrolysis by intracellular esterases, which would convert it to the corresponding carboxylic acid, Cbz-DL-Phe-DL-Arg-OH. This conversion can alter the molecule's charge and polarity, potentially affecting its ability to cross intracellular membranes or interact with cellular components.

The peptide bond itself can be cleaved by intracellular peptidases. nih.govnih.gov However, the presence of D-amino acids in some of the stereoisomers of this compound would likely confer resistance to many common peptidases, which are typically specific for L-amino acids. nih.gov Peptides containing D-amino acids are known to have enhanced stability against proteolysis. nih.gov

Modulation of Cellular Processes by Peptide Derivatives (e.g., cellular migration, redox homeostasis, apoptosis pathways)

Peptide derivatives can influence a wide range of cellular processes. The specific effects of this compound would depend on its interactions with intracellular targets, which in turn are determined by its structure and the products of its intracellular processing.

The constituent amino acids, phenylalanine and arginine, have known biological roles. Phenylalanine is a precursor for tyrosine and catecholamines, while arginine is a substrate for nitric oxide synthase, which is involved in various signaling pathways. The biological activity of stereoisomeric dipeptides containing tyrosine and arginine has been shown to depend on the peptide structure and the configuration of the amino acid residues. elsevierpure.com Arginine-phenylalanine-amide-related peptides have been implicated in the regulation of reproductive processes. researchgate.net

Peptides can also influence cellular redox homeostasis and migration. While specific data on this compound is not available, research on other peptides has demonstrated their ability to impact these processes. Furthermore, peptides and their derivatives have been investigated for their potential to modulate apoptotic pathways, a critical process in both normal physiology and disease.

Future Directions and Advanced Research Avenues

Development of Novel Synthetic Strategies for Enantiopure and Racemic Dipeptides

The synthesis of dipeptides, whether as single enantiomers or racemic mixtures, is a cornerstone of peptide research. Future efforts are focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

Enantiopure Synthesis: The creation of enantiomerically pure dipeptides is crucial for developing specific therapeutic agents. Current research is exploring novel coupling reagents that minimize racemization, a common side reaction that can compromise the purity of the final product. uni-kiel.dersc.org New catalytic systems, including those based on tantalum, are being investigated for their ability to facilitate peptide bond formation with high stereochemical fidelity. rsc.org Additionally, the use of fluorinated amino acids in peptide synthesis is gaining traction, as this can enhance the metabolic stability of the resulting peptides. researchgate.netmdpi.com The "building block" strategy, where pre-formed dipeptide units are incorporated into larger peptide chains, is also being refined to streamline the synthesis of complex molecules. researchgate.net

Racemic Synthesis: While often seen as less desirable for therapeutics, racemic mixtures of dipeptides are valuable for initial screening and for studying the effects of stereochemistry on biological activity. Future strategies in this area aim to develop efficient methods for producing diverse dipeptide libraries for high-throughput screening. The development of robust coupling reagents that are effective for a wide range of amino acids, including sterically hindered ones, is a key area of focus. uni-kiel.describd.com

Advances in Coupling Reagents: The discovery of new coupling reagents is critical for advancing both enantiopure and racemic dipeptide synthesis. researchgate.net Researchers are moving beyond traditional carbodiimides to explore phosphonium (B103445), aminium, and imidazolium-based reagents, which can offer improved efficiency and reduced side reactions. uni-kiel.describd.com Ynamide-based coupling reagents have also emerged as a promising alternative, demonstrating high efficiency and chemoselectivity in peptide bond formation. rsc.org

Table 1: Novel Synthetic Strategies and Reagents

Strategy/Reagent ClassDescriptionKey AdvantagesReferences
Tantalum-based CatalystsUtilizes Ta(OMe)5 or Ta(OEt)5 for peptide bond formation.Racemization-free, high yields, suitable for a wide range of amino acids. rsc.org
Ynamide Coupling ReagentsEmploys ynamides like MYTsA and MYMsA to promote peptide bond formation.High yields, excellent chemoselectivity, no detectable epimerization. rsc.org
Imidazolium ReagentsNewer class of coupling reagents, such as CIP, developed to avoid toxic byproducts.Effective for coupling sterically hindered amino acids. uni-kiel.de
Fluorinated Amino Acid IncorporationInvolves the synthesis and incorporation of amino acids containing fluorine.Can enhance metabolic stability and modulate peptide conformation. researchgate.netmdpi.com

High-Throughput Screening Methodologies for Enzyme Targets of Dipeptide Libraries

Identifying the biological targets of dipeptides is essential for understanding their function and for drug discovery. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against various enzyme targets.

Future HTS methodologies will leverage automation and miniaturization to increase throughput and reduce costs. The development of diverse dipeptide libraries, encompassing a wide range of amino acid combinations and stereochemistries, is crucial for successful screening campaigns. These libraries can be screened against panels of enzymes, particularly proteases, which are common targets for dipeptide inhibitors. Advances in assay development, including fluorescence-based and mass spectrometry-based methods, will enable more sensitive and accurate detection of enzyme inhibition.

Application of Advanced Structural Biology Techniques for Dipeptide-Enzyme Complex Characterization

Understanding how a dipeptide binds to its enzyme target at the atomic level is critical for rational drug design. Advanced structural biology techniques provide detailed insights into these interactions. nrel.govnumberanalytics.comtechnologynetworks.com

X-ray Crystallography: This technique remains a gold standard for determining the three-dimensional structure of protein-ligand complexes. grafiati.comnih.govacs.org Future applications will involve co-crystallizing dipeptides like Cbz-DL-Phe-DL-Arg-OMe.HCl with their target enzymes to reveal the precise binding mode. nih.govpnas.org This information can guide the design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. tricliniclabs.comnih.govuzh.chmarquette.edu It can be used to determine the conformation of dipeptides in their free and bound states and to map the binding interface on the enzyme. mdpi.com Advanced NMR techniques can provide information on the dynamic nature of the dipeptide-enzyme interaction.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is emerging as a powerful technique for determining the structures of large protein complexes, and its resolution is continuously improving. rcsb.org This method can be particularly useful for studying dipeptides that bind to large, multi-subunit enzymes.

Table 2: Advanced Structural Biology Techniques for Dipeptide-Enzyme Characterization

TechniqueInformation ProvidedAdvantages for Dipeptide ResearchReferences
X-ray CrystallographyHigh-resolution 3D structure of the dipeptide-enzyme complex.Reveals precise atomic interactions and binding site geometry. grafiati.comnih.govacs.orgnih.govpnas.org
NMR SpectroscopyStructure, dynamics, and interactions in solution.Provides information on conformational changes upon binding and can study weaker interactions. tricliniclabs.comnih.govuzh.chmarquette.edumdpi.com
Cryo-Electron MicroscopyStructure of large and complex macromolecular assemblies.Can be used for enzymes that are difficult to crystallize. rcsb.org

Integration of Computational and Experimental Approaches for Optimized Peptide Design

The combination of computational modeling and experimental validation is a powerful strategy for accelerating the design of optimized peptides. mdpi.comfrontiersin.orgnih.govoup.com

Molecular Docking and Dynamics: In silico techniques like molecular docking can predict how a dipeptide might bind to a target enzyme. americanpeptidesociety.orgacs.orgplos.orgmdpi.comnih.gov Molecular dynamics simulations can then be used to study the stability of the predicted complex and to understand the dynamic nature of the interaction. acs.orgnih.gov These computational approaches can be used to screen virtual libraries of dipeptides and to prioritize candidates for experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgmdpi.commdpi.comutcluj.ro For dipeptides, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors. These models can then be used to design new dipeptides with improved activity.

The iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient approach to peptide design, ultimately leading to the development of more effective therapeutic agents. mdpi.com

Exploration of this compound as a Biochemical Probe for Protease Systems

Substrates and inhibitors like this compound can be valuable tools for studying the function of enzymes, particularly proteases. The development of activity-based probes (ABPs) is a key area of research in this field. frontiersin.orgnih.govstanford.edunih.govpnas.org

ABPs are small molecules that covalently bind to the active form of an enzyme. nih.gov They typically consist of a reactive group (the "warhead"), a recognition element (often a peptide sequence), and a reporter tag (such as a fluorophore or biotin). frontiersin.org The peptide portion of the probe directs it to a specific class of proteases, and the warhead then forms an irreversible bond with a catalytic residue in the active site.

This compound, or derivatives thereof, could potentially be modified to create ABPs for certain proteases. By attaching a suitable warhead and reporter tag, this dipeptide could be used to specifically label and identify active proteases in complex biological samples. This would be a powerful tool for studying the role of these enzymes in health and disease. The development of such probes would contribute significantly to our understanding of protease biology and could facilitate the discovery of new drug targets. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing Cbz-DL-Phe-DL-Arg-OMe.HCl, and how can reproducibility be ensured?

Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with Cbz (carbobenzyloxy) as the N-terminal protecting group and methyl ester (OMe) for the C-terminal. Key steps include:

  • Coupling Reactions : Use DIC/HOBt or HATU for efficient amino acid activation .
  • Deprotection : Hydrogenolysis (e.g., Pd/C) for Cbz removal under inert conditions.
  • Salt Formation : HCl gas or aqueous HCl for salt precipitation.
    For reproducibility, document reagent purity, reaction times, and temperature rigorously. Validate each step via TLC or LC-MS to confirm intermediate formation .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Confirm stereochemistry (DL-configuration) via 1^1H and 13^{13}C NMR, noting chemical shifts for Cbz (δ ~7.3 ppm, aromatic) and methyl ester (δ ~3.7 ppm) .
  • LC-MS : Use reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% formic acid). Monitor mass-to-charge ratio (e.g., [M+H]+^+) for molecular weight confirmation .
  • HPLC Purity : Employ UV detection at 220 nm (peptide bonds) and validate column retention times against standards .

Advanced: How should researchers design experiments to assess the stability of Cbz-DL-PL-Phe-DL-Arg-OMe.HCl under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Matrix : Simulate physiological (pH 7.4) and extreme (pH 2.0, 9.0) buffers.
    • Temperature : Test 4°C (storage), 25°C (room), and 37°C (physiological).
    • Time Points : Collect samples at 0, 24, 48, and 72 hours.
  • Analysis : Quantify degradation via LC-MS/MS, tracking parent compound depletion and byproduct formation. Use internal standards (e.g., mass-labeled analogs) to correct for matrix effects .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf life and identify pH-sensitive functional groups (e.g., ester hydrolysis) .

Advanced: What strategies resolve contradictions in bioactivity data for this compound across enzymatic assays?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation steps:

  • Assay Standardization :
    • Enzyme Source : Use recombinant enzymes (e.g., trypsin) with documented activity.
    • Controls : Include known inhibitors (e.g., leupeptin) and substrate-only baselines.
  • Data Normalization : Correct for batch effects using Z-score or plate-normalized IC50_{50} values .
  • Impurity Profiling : Analyze compound batches via HPLC-MS to rule out contaminants affecting activity .

Advanced: How can researchers integrate computational modeling with experimental data to predict the binding affinity of this compound to serine proteases?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the peptide and protease active sites. Focus on hydrogen bonding (Arg side chain) and steric hindrance (Cbz group) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • Validation : Correlate computed binding energies (ΔG) with experimental IC50_{50} values. Discrepancies may indicate unmodeled solvent effects or protonation state errors .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation.
  • Matrix : Lyophilize as a powder; avoid repeated freeze-thaw cycles in solution.
  • Validation : Periodically test purity via HPLC and compare retention times to fresh batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.